Hemiacetylcarnitinium
Hemiacetylcarnitinium
Brand Name:
Vulcanchem
CAS No.:
104928-58-7
VCID:
VC20757608
InChI:
InChI=1S/C9H17NO4.ClH/c1-9(13)6-10(2,3)5-7(14-9)4-8(11)12;/h7,13H,4-6H2,1-3H3;1H/t7-,9-;/m0./s1
SMILES:
CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-]
Molecular Formula:
C9H18ClNO4
Molecular Weight:
239.69 g/mol
Hemiacetylcarnitinium
CAS No.: 104928-58-7
Cat. No.: VC20757608
Molecular Formula: C9H18ClNO4
Molecular Weight: 239.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104928-58-7 |
|---|---|
| Molecular Formula | C9H18ClNO4 |
| Molecular Weight | 239.69 g/mol |
| IUPAC Name | 2-[(2S,6S)-6-hydroxy-4,4,6-trimethylmorpholin-4-ium-2-yl]acetic acid;chloride |
| Standard InChI | InChI=1S/C9H17NO4.ClH/c1-9(13)6-10(2,3)5-7(14-9)4-8(11)12;/h7,13H,4-6H2,1-3H3;1H/t7-,9-;/m0./s1 |
| Standard InChI Key | ZDNWCPDGSHXFCB-KUSKTZOESA-N |
| Isomeric SMILES | C[C@]1(C[N+](C[C@@H](O1)CC(=O)O)(C)C)O.[Cl-] |
| SMILES | CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |
| Canonical SMILES | CC1(C[N+](CC(O1)CC(=O)O)(C)C)O.[Cl-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator